molecular formula C13H18N2 B14439242 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone CAS No. 74768-84-6

2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone

Cat. No.: B14439242
CAS No.: 74768-84-6
M. Wt: 202.30 g/mol
InChI Key: BJXWPYCLDMPBAP-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone: is a chemical compound with a unique structure that includes an indanone core and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone typically involves the reaction of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl- with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The indanone core provides structural stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2H-Inden-2-one, 1,3-dihydro-: This compound shares the indanone core but lacks the hydrazone functional group.

    2-Indanone: Another similar compound with an indanone core but different substituents.

    1,3-Dihydro-2H-inden-2-one: Similar structure but without the tetramethyl groups

Uniqueness

2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone is unique due to its combination of the indanone core and the hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74768-84-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(1,1,3,3-tetramethylinden-2-ylidene)hydrazine

InChI

InChI=1S/C13H18N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,14H2,1-4H3

InChI Key

BJXWPYCLDMPBAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=NN)(C)C)C

Origin of Product

United States

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